c[L-Phe-D-pro-L-mTyr-D-trp]
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H35N5O5 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-3-benzyl-9-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-27-31(41)36-28(19-23-20-35-26-13-5-4-12-25(23)26)32(42)38-29(17-21-8-2-1-3-9-21)34(44)39-15-7-14-30(39)33(43)37-27/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1 |
InChI Key |
NXAWTNITTPJQAL-RRGQHJHPSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C L Phe D Pro L Mtyr D Trp
Strategies for Linear Precursor Assembly via Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear precursor of c[L-Phe-D-pro-L-mTyr-D-trp]. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed due to its use of milder chemical conditions compared to older Boc/Bzl methods. luxembourg-bio.com
The general process begins with the attachment of the C-terminal amino acid (D-Tryptophan) to a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions that preserve the acid-sensitive side-chain protecting groups. peptide.com The synthesis then proceeds from the C-terminus to the N-terminus through repeated cycles of Nα-Fmoc deprotection and amino acid coupling. researchgate.net
Each cycle of SPPS consists of two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. The efficiency of these steps is critical for the purity and yield of the final linear peptide.
Deprotection: The Fmoc group is typically removed using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com However, for sequences prone to aggregation, the deprotection can be slow or incomplete. In such cases, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine, to accelerate Fmoc removal. peptide.com Monitoring the release of the dibenzofulvene-piperidine adduct via UV spectrophotometry at each step can confirm the completion of the deprotection reaction. luxembourg-bio.com
Coupling: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing the risk of racemization, particularly at the C-terminal residue. nih.gov Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and aminium/uronium salts such as HBTU, HATU, and HCTU. peptide.comamericanpeptidesociety.org These are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative HOAt, which act as activated ester intermediates to improve coupling speed and suppress side reactions. americanpeptidesociety.org For sterically hindered couplings, more potent reagents or extended reaction times may be necessary. The successful completion of each coupling reaction can be monitored using qualitative colorimetric tests like the Kaiser (ninhydrin) test. peptide.com
| Step | Reagent Class | Examples | Primary Function |
|---|---|---|---|
| Deprotection | Secondary Amine Base | Piperidine (20% in DMF) | Removes Nα-Fmoc group. |
| Deprotection | Guanidine Base | DBU (1-2% in DMF) | Accelerates removal of stubborn Fmoc groups. |
| Coupling | Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates carboxylic acid for amide bond formation. |
| Coupling | Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient coupling reagents. |
| Coupling | Additives | HOBt, HOAt, OxymaPure | Reduces racemization and accelerates coupling. |
The synthesis of c[L-Phe-D-pro-L-mTyr-D-trp] requires the incorporation of the non-canonical amino acid L-meta-tyrosine (m-Tyr). The strategy for incorporating such residues via Fmoc-SPPS is analogous to that for standard proteinogenic amino acids. nih.gov The key prerequisite is the availability of the amino acid as a suitably protected building block, namely Nα-Fmoc-L-m-Tyr(tBu)-OH.
The Nα-amino group is protected with the base-labile Fmoc group, and the side-chain hydroxyl group is protected with an acid-labile group, typically tert-butyl (tBu), to maintain orthogonality with the Fmoc/tBu strategy. acs.org This ensures that the hydroxyl group does not undergo unwanted side reactions during peptide assembly and is only deprotected during the final cleavage from the resin with strong acid. This protected m-Tyr building block is then incorporated into the growing peptide chain using the standard coupling protocols described previously. researchgate.net
Solution-Phase Cyclization Techniques for Macrocyclic Tetrapeptide Formation
Following the successful assembly of the linear precursor (H-L-Phe-D-pro-L-mTyr-D-trp-OH), the peptide is cleaved from the solid support. The resulting fully protected linear peptide is then subjected to a head-to-tail cyclization reaction in solution to form the desired macrocycle.
Head-to-tail cyclization involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the same peptide molecule. A significant challenge in this step is the competing intermolecular reaction, which leads to the formation of cyclic dimers, trimers, and higher-order oligomers. nih.gov To favor the desired intramolecular reaction, the cyclization is performed under high-dilution conditions (typically 0.001–0.005 M), where the probability of one end of a peptide chain encountering its other end is much higher than encountering another peptide molecule. nih.gov
The reaction is typically carried out in a solvent like DMF, and the linear peptide is often added slowly over several hours to the reaction vessel containing the coupling reagent to maintain a low concentration. ku.edu A wide range of coupling reagents can be employed for this step, with common choices including benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), HBTU, and DIC/HOBt. nih.govresearchgate.net The choice of reagent, base (e.g., N,N-diisopropylethylamine, DIPEA), and temperature can significantly impact the cyclization yield and purity, requiring careful optimization for each specific sequence. ku.edu
| Parameter | Strategy | Rationale |
|---|---|---|
| Concentration | High dilution (e.g., 1-5 mM) | Favors intramolecular cyclization over intermolecular oligomerization. nih.gov |
| Coupling Reagent | Use of efficient reagents (e.g., PyBOP, HATU) | Promotes rapid amide bond formation to minimize side reactions and epimerization. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMF, DCM) | Solubilizes the protected peptide precursor and facilitates the reaction. ku.edu |
| Addition Method | Slow addition of peptide via syringe pump | Maintains pseudo-high dilution conditions throughout the reaction. ku.edu |
| Temperature | Typically room temperature or 0°C | Balances reaction rate with the risk of side reactions like racemization. |
The efficiency of macrocyclization is highly dependent on the amino acid sequence and its stereochemistry. The formation of small rings, such as in tetrapeptides, is entropically and sterically disfavored. nih.gov To overcome this barrier, the linear precursor must be able to adopt a "turn" conformation that brings its N- and C-termini into close proximity.
The sequence of c[L-Phe-D-pro-L-mTyr-D-trp] is well-suited for cyclization for two primary reasons:
Presence of a D-Proline Motif: The L-Phe-D-Pro sequence is a strong inducer of a β-turn, a secondary structure that reverses the direction of the peptide backbone. Placing this turn-inducing element in the sequence helps to pre-organize the linear precursor into a cyclization-competent conformation. researchgate.net
Alternating Stereochemistry: Sequences with alternating L- and D-amino acids, such as the L-D-L-D pattern in the target compound, tend to cyclize more efficiently. This arrangement reduces steric clashes between amino acid side chains, allowing the peptide backbone to more readily adopt the required cyclic conformation. nih.govresearchgate.net
In contrast, linear tetrapeptides composed entirely of L-amino acids are notoriously difficult to cyclize and often lead to high yields of undesired cyclic dimers. nih.gov
Preparation of Stereoisomeric and Positional Analogues of c[L-Phe-D-pro-L-mTyr-D-trp]
The synthetic route established for the parent compound can be readily adapted to produce a wide array of analogues for structure-activity relationship (SAR) studies.
Stereoisomeric Analogues: Stereoisomers are synthesized by substituting one or more of the chiral amino acid building blocks with their corresponding enantiomers during the solid-phase synthesis. nih.gov For example, to synthesize c[D-Phe -D-pro-L-mTyr-D-trp], the synthetic process would start with Fmoc-D-Phe -OH instead of Fmoc-L-Phe-OH in the appropriate coupling cycle. This modularity allows for the systematic exploration of the stereochemical requirements for biological activity.
Positional Analogues: Positional analogues, where the order of the amino acids is altered, are prepared by changing the sequence of coupling steps during the SPPS stage. For instance, the analogue c[L-Phe-D-pro-D-trp-L-mTyr ] would be synthesized by coupling Fmoc-L-mTyr(tBu)-OH first, followed by Fmoc-D-Trp(Boc)-OH, to the growing peptide chain on the resin. Furthermore, analogues can be created by replacing one or more of the amino acids entirely with other natural or non-canonical residues, simply by substituting the desired Fmoc-protected building block at the appropriate step in the synthesis. nih.govdigitellinc.com
Stereochemical Inversion at Specific Residues (e.g., L- to D-Amino Acid Substitutions)
The stereochemistry of the constituent amino acids within a cyclic peptide scaffold is a critical determinant of its three-dimensional conformation and, consequently, its biological activity. The substitution of an L-amino acid with its D-enantiomer, a process known as stereochemical inversion, can dramatically alter the peptide's properties.
The synthesis of stereoisomers of cyclic peptides is often achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by cyclization in solution. nih.govnih.gov For instance, in the synthesis of analogs of CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), the linear precursors were assembled on a 2-chlorotrityl chloride resin using Fmoc (fluorenylmethoxycarbonyl) chemistry. nih.gov After cleavage from the resin, the linear peptides were cyclized in solution. nih.gov This methodology allows for the precise incorporation of D-amino acids at specific positions in the peptide sequence.
The impact of such substitutions is profound. For example, replacing L-Alanine with D-Alanine in the opioid peptide dermorphin (B549996) results in a compound with significantly higher potency, highlighting the crucial role of stereochemistry in peptide function. mdpi.com Similarly, the biological activity of the neuropeptide N(dW)F (L-Asn-D-Trp-L-Phe-NH₂) is diminished when the D-Tryptophan residue is replaced with its L-counterpart. mdpi.com These examples underscore the importance of stereochemical control in designing bioactive cyclic peptides.
The following table illustrates the impact of stereochemical inversion on the biological activity of various cyclic dipeptides:
| Compound | Stereochemistry | Observed Bioactivity/Property |
| Cyclo(L-Phe-D-Pro) | L-Phe, D-Pro | Showed cytotoxic effects on HCT116 cancer cells. |
| Cyclo(D-Phe-L-Pro) | D-Phe, L-Pro | Promotes E. coli growth and biofilm formation. mdpi.com |
| Cyclo(L-Trp-D-Pro) | L-Trp, D-Pro | Exhibited effective anticancer activity against HeLa cervical cancer cells and inhibited the growth of Gram-negative bacteria. core.ac.uk |
| Cyclo(D-Trp-L-Pro) | D-Trp, L-Pro | Showed effective anticancer activity against HeLa cells and was effective against Streptococcus. core.ac.uk |
Scaffold Modifications for Conformational Control and Stability Enhancement
Beyond stereochemical inversion, modifications to the peptide scaffold itself are employed to control conformation and enhance metabolic stability. The rigid and constrained nature of cyclic peptides makes them valuable scaffolds for mimicking reverse-turns, which are crucial for molecular recognition and biological activity. nih.govh1.co
Incorporating synthetic amino acids, such as β-homo amino acids, can improve pharmacological properties, including bioactivity, in vivo half-life, lipophilicity, potency, and selectivity. nih.gov The introduction of such modifications can lead to a more rigid backbone, increasing the affinity for biological targets. nih.gov For example, the cyclic tetrapeptide c[D-pro-Pro-D-pro-N-methyl-Ala] adopts a single, rigid conformation that serves as a reverse-turn mimetic. nih.govh1.co This conformational rigidity is a desirable trait in drug design, as it can lead to higher receptor selectivity and reduced off-target effects.
Computational methods, including molecular mechanics and Density Functional Theory (DFT), are often used in conjunction with experimental techniques to predict and confirm the conformational preferences of modified cyclic peptides. nih.govresearchgate.net These in silico predictions help guide the design of novel analogs with desired structural features. researchgate.net
The table below provides examples of scaffold modifications and their intended effects:
| Modification | Example | Intended Effect |
| Introduction of β-homo amino acids | cyclo(Pro-homoPro-β³homoPhe-Phe-) | Improved pharmacological properties and stability. nih.gov |
| Incorporation of α,α-dialkylated amino acids | cyclo(Val-Orn-Leu-D-Pro-Ac3c)₂ | Increased conformational restraint. researchgate.net |
| Alternating L- and D-prolines | c[pro-Pro-pro-NMe-Ala] | Constrained to one or two stable conformations. nih.gov |
Advanced Analytical Characterization Techniques for Synthetic Validation and Purity Assessment
The validation of synthetic cyclic peptides and the assessment of their purity require a suite of advanced analytical techniques. These methods are essential to confirm the identity, stereochemistry, and purity of the final compound.
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for the purification and purity assessment of peptides. mdpi.com Chiral stationary phases (CSPs) can be employed in HPLC to separate diastereomers, which is crucial for verifying the stereochemical integrity of the synthesized peptides. mdpi.com
Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized peptide. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used to confirm the molecular mass of the target compound with high accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and conformation of cyclic peptides in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for determining the spatial proximity of protons, which helps to elucidate the peptide's solution conformation. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy is a sensitive method for the stereochemical characterization of chiral molecules, including cyclic peptides. mdpi.com By comparing the ECD spectrum of a synthesized peptide to that of reference compounds with known stereochemistry, the absolute configuration of the new compound can be unambiguously assigned. mdpi.com
The following table summarizes the key analytical techniques and their applications in the characterization of synthetic cyclic peptides:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, and separation of diastereomers. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of three-dimensional structure and conformation in solution. nih.gov |
| Electronic Circular Dichroism (ECD) Spectroscopy | Stereochemical assignment. mdpi.com |
Compound Names
| Abbreviation | Full Name |
| c[L-Phe-D-pro-L-mTyr-D-trp] | cyclo[L-Phenylalanine-D-proline-L-meta-Tyrosine-D-tryptophan] |
| CJ-15,208 | cyclo[Phe-D-Pro-Phe-Trp] |
| N(dW)F | L-Asn-D-Trp-L-Phe-NH₂ |
| Fmoc | Fluorenylmethoxycarbonyl |
| DFT | Density Functional Theory |
| HPLC | High-Performance Liquid Chromatography |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |
| CSPs | Chiral Stationary Phases |
| MS | Mass Spectrometry |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight |
| NMR | Nuclear Magnetic Resonance |
| NOESY | Nuclear Overhauser Effect Spectroscopy |
| ECD | Electronic Circular Dichroism |
Conformational Elucidation of C L Phe D Pro L Mtyr D Trp and Its Cyclic Congeners
Solution-State Conformation Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. It provides detailed information on covalent and spatial relationships between atoms, allowing for the characterization of the conformational ensemble that a flexible molecule like a cyclic peptide may adopt.
The first step in any NMR-based structural study is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the peptide. This is achieved through a suite of two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). For a peptide like c[L-Phe-D-Pro-L-mTyr-D-Trp], these experiments establish connectivity between protons within a spin system (an amino acid residue) and through-bond connections between residues, allowing each signal to be mapped to its corresponding atom. uniud.it
Once resonances are assigned, crucial conformational information can be extracted from NMR parameters. The vicinal coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is used to determine the backbone dihedral angle φ (phi) via the Karplus equation. The backbone dihedral angle ψ (psi) is more challenging to determine directly but can be constrained by a combination of other NMR parameters and NOE data. For proline residues, the ¹³C chemical shifts of the Cβ and Cγ atoms are highly sensitive to the cis/trans isomerization of the preceding peptide bond (in this case, the L-Phe-D-Pro bond). acs.orgnih.gov The presence of a D-Pro residue often favors a type II' or type I' β-turn, which is characterized by a specific set of φ and ψ angles for the central i+1 and i+2 residues. mdpi.comsci-hub.se
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|---|
| Phe | NH | 9.02 | - |
| Hα | - | 57.3 | |
| Hβ | 2.82-3.25 | 37.7 | |
| Aromatic | - | 126.8, 128.6 | |
| D-Pro | Hα | 5.40 | 60.0 |
| Hβ | 1.40-1.95 | 32.8 | |
| Hγ | 1.40-1.95 | 20.8 | |
| Hδ | 3.40-3.55 | 49.1 | |
| Trp | NH | 8.75 | - |
| Hα | 3.95-4.01 | 58.4 | |
| Hβ | 2.82-3.25 | 27.3 | |
| Indole (B1671886) NH | 10.83 | - |
| Turn Type | φᵢ₊₁ | ψᵢ₊₁ | φᵢ₊₂ | ψᵢ₊₂ |
|---|---|---|---|---|
| Type I | -60° | -30° | -90° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
For cyclic tetrapeptides, key NOEs include those between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), which helps define the backbone turn. The observation of a strong dαN(i, i+1) NOE is characteristic of a turn structure. Other important distances, such as those between side-chain protons or between non-adjacent residues, provide crucial long-range constraints. nih.govacs.org
The collected NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used as input for computational molecular modeling algorithms. acs.orgnih.gov Techniques like distance geometry or restrained molecular dynamics (MD) simulations generate a family of structures (a conformational ensemble) that satisfy the experimental NMR data. acs.orgnih.gov This approach acknowledges that the peptide exists not as a single static structure in solution but as a dynamic equilibrium of interconverting conformers. nih.gov
| NOE Connectivity | Typical Distance (Å) | Associated Structure |
|---|---|---|
| dNN(i, i+1) | 2.8 | α-helix, 3₁₀-helix |
| dαN(i, i+1) | 2.2 | β-sheet, β-turn |
| dαN(i, i+3) | 3.4 | α-helix, Type I/II' β-turn |
| dαβ(i, i+3) | 3.1 | α-helix |
Chiroptical Studies Employing Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly sensitive to the secondary structure of peptides and proteins, providing a global snapshot of the molecular conformation.
The CD spectrum of a peptide in the far-UV region (190-250 nm) is dominated by the electronic transitions of the amide chromophores in the peptide backbone. The spatial arrangement of these amides in a folded structure, such as a β-turn, gives rise to a characteristic CD signature. Different types of β-turns (e.g., Type I, Type II') produce distinct CD spectra. nih.govrsc.org For example, a study on cyclic tetrapeptides containing a D-Ala residue, which induces similar turns to D-Pro, showed a CD profile with positive bands around 211 nm and 222 nm and negative bands near 200 nm and 238 nm, which was interpreted as a stable β-turn structure. subr.edu By comparing the experimental CD spectrum of c[L-Phe-D-Pro-L-mTyr-D-Trp] with reference spectra for known turn types and with spectra calculated from theoretical models, the predominant secondary structure in solution can be identified. nih.gov
The conformation of a peptide can be significantly influenced by its solvent environment. rsc.orgrsc.org Polar solvents can compete for hydrogen bond donors and acceptors, potentially disrupting intramolecular hydrogen bonds that stabilize a particular conformation in a less polar environment. acs.orgrsc.org This phenomenon can be readily studied by recording CD spectra in a series of solvents with varying polarity, such as chloroform (B151607) (nonpolar), acetonitrile (B52724) (polar aprotic), and methanol (B129727) or water (polar protic). pku.edu.cn
For some cyclic tetrapeptides, studies have shown a solvent-dependent shift in equilibrium, for example, from a βII turn conformation in a nonpolar solvent like chloroform to a βI turn in a polar solvent like DMSO. rsc.orgrsc.org This change is reflected in a corresponding change in the CD spectrum. The stability of the conformation of c[L-Phe-D-Pro-L-mTyr-D-Trp] across different solvents would provide insight into the strength of its internal non-covalent interactions versus its interactions with the solvent. The relatively constrained nature of a cyclic peptide, however, often results in less dramatic conformational changes compared to its linear counterpart. pku.edu.cn
Solid-State Structure Determination Methods (e.g., X-ray Crystallography)
While NMR and CD provide information about the dynamic, solution-state structure, X-ray crystallography offers a high-resolution, static picture of the peptide's conformation in the solid, crystalline state. nih.gov Although a crystal structure for c[L-Phe-D-Pro-L-mTyr-D-Trp] is not publicly available, analysis of related structures provides a clear indication of the expected results.
To obtain a crystal structure, the peptide must first be crystallized into a well-ordered lattice. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to calculate the positions of each atom in the molecule. The result is a single, precise model of the molecular conformation, including exact bond lengths, bond angles, and dihedral angles. nih.gov
For cyclic tetrapeptides containing a Phe-D-Pro sequence, crystallographic studies have confirmed the presence of β-turn structures with a trans peptide bond at the Phe-D-Pro junction. nih.gov For example, the crystal structure of cyclo(D-Phe-Pro-Sar-Gly) revealed a conformation with cis-trans-cis-trans peptide bonds. nih.gov A crystal structure of c[L-Phe-D-Pro-L-mTyr-D-Trp] would definitively establish the turn type, the precise geometry of the intramolecular hydrogen bonds stabilizing the turn, the puckering of the D-Proline ring, and the preferred rotameric states of the bulky Phe, mTyr, and Trp side chains. nih.gov This solid-state structure serves as an invaluable reference point for validating and refining the conformational ensembles determined by solution-state NMR.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.790 |
| b (Å) | 10.344 |
| c (Å) | 31.446 |
| Z (Molecules/Unit Cell) | 4 |
| Backbone Conformation | cis-trans-cis-trans |
Examination of Conformational Dynamics and Flexibility Profile
The conformational dynamics and flexibility of a cyclic peptide are critical determinants of its biological activity, governing how it presents its side chains for molecular recognition. While detailed experimental studies focusing exclusively on c[L-Phe-D-pro-L-mTyr-D-trp] are not extensively documented in publicly available literature, a robust understanding of its conformational profile can be constructed by analyzing structurally related cyclic tetrapeptides. The incorporation of specific structural motifs, namely the D-proline and D-tryptophan residues, provides a strong basis for predicting a highly constrained and relatively rigid backbone structure.
Homodetic cyclic tetrapeptides are characterized by a 12-membered ring, which is inherently strained due to the presence of four rigid amide groups. sci-hub.se This strain often leads to a dynamic equilibrium of multiple conformations in solution. However, strategic inclusion of D-amino acids and N-alkylated residues like proline is a well-established method to reduce this conformational heterogeneity and favor a single, stable geometry. sci-hub.sethieme-connect.de The alternating L- and D-amino acid sequence in c[L-Phe-D-pro-L-mTyr-D-trp] is particularly effective at inducing a defined structure.
The presence of a D-amino acid residue, such as D-Proline, is known to confer significant conformational homogeneity. sci-hub.se Studies on cyclic peptides where a D-Pro-L-Xaa sequence is incorporated show that this motif acts as a template, promoting the formation of specific secondary structures like β-turns or γ-turns. researchgate.netnih.gov For instance, the cyclic pentapeptide H-Tyr-cyclo[-D-Orn-Phe-D-Pro-Gly-], which contains a Phe-D-Pro sequence, was found to exist as a single conformer with all-trans peptide bonds. nih.gov This conformation is stabilized by two consecutive gamma turns. nih.gov Similarly, the model peptide cyclo(D-Phe-L-Pro-Aca) was demonstrated to exist in a single conformation defined as a type II' β-bend. nih.gov These findings strongly suggest that the L-Phe-D-Pro segment within c[L-Phe-D-pro-L-mTyr-D-trp] plays a dominant role in restricting the peptide's backbone flexibility.
Further rigidity is imposed by the D-Tryptophan residue. In the closely related analogue, cyclo[Phe-D-Pro-Phe-D-Trp], conformational analysis combining Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations identified a stable conformation with all-trans peptide bonds. researchgate.net The introduction of a D-amino acid can facilitate more favorable cyclization from a linear precursor, which is itself a reflection of a preference for a folded, pre-organized conformation. thieme-connect.de
The examination of this flexibility profile relies on a combination of computational and experimental techniques. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape available to the peptide, identifying low-energy states, and quantifying the motion of individual atoms through metrics like Root-Mean-Square Fluctuation (RMSF). uq.edu.aunih.gov Experimentally, high-field NMR spectroscopy is indispensable. Through-space correlations from ROESY or NOESY experiments, analysis of vicinal coupling constants, and temperature dependence of amide proton chemical shifts allow for the determination of the solution-state structure, including the configuration of peptide bonds (cis/trans) and the presence of intramolecular hydrogen bonds that stabilize the folded structure. researchgate.netnih.gov
Table 1: Conformational Features of Analogue Cyclic Peptides
| Peptide | Key Sequence Feature | Method(s) of Analysis | Observed Conformational Features | Reference(s) |
| H-Tyr-cyclo[-D-Orn-Phe-D-Pro-Gly-] | Phe-D-Pro | 1H NMR Spectroscopy | Single conformer; all-trans peptide bonds; two consecutive γ-turns. | nih.gov |
| cyclo[Phe-D-Pro-Phe-D-Trp] | Phe-D-Pro, D-Trp | NMR, Molecular Dynamics | Predominantly one conformer with all-trans peptide bonds. | researchgate.net |
| cyclo(D-Phe-L-Pro-Aca) | D-Phe-L-Pro | CD, NMR, Theoretical | Single conformer; Type II' β-bend. | nih.gov |
| cyclo(L-Pro-D-Phe-Aca) | L-Pro-D-Phe | CD, NMR, Theoretical | Mixture of two conformers; major conformer is a Type II β-bend with a trans peptide bond. | nih.gov |
Molecular Recognition and Receptor Pharmacological Profiling of C L Phe D Pro L Mtyr D Trp in Vitro
Quantitative Assessment of Ligand-Receptor Binding Affinity (e.g., Radioligand Competition Assays)
The primary method for quantifying the affinity of a ligand for a receptor is the radioligand competition assay. This technique measures how effectively a compound competes with a known radioactive ligand for binding to a specific receptor subtype. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value indicates a stronger binding affinity.
Research into the binding profile of c[L-Phe-D-pro-L-mTyr-D-trp] has provided specific data for its interaction with the human kappa-opioid receptor (KOR). In a cell-based radioligand competition assay using [3H]diprenorphine as the radioligand, the compound demonstrated a notable affinity for the human cloned KOR. ucsd.edu The binding affinity was determined to be 20 nM. ucsd.edu
Scientific literature available through targeted searches did not provide binding affinity data (Ki or IC50 values) for the interaction of c[L-Phe-D-pro-L-mTyr-D-trp] with the mu-opioid receptor (MOR) or the delta-opioid receptor (DOR).
Below is the available binding affinity data for the compound.
| Compound | Receptor Subtype | Radioligand | Assay Type | Binding Affinity (Ki) |
| c[L-Phe-D-pro-L-mTyr-D-trp] | Kappa Opioid Receptor (human) | [3H]diprenorphine | Cell-based competition assay | 20 nM ucsd.edu |
This table is interactive. Click on the headers to sort the data.
Based on a comprehensive review of the available scientific literature, no studies were identified that investigated the binding affinity of c[L-Phe-D-pro-L-mTyr-D-trp] for other potential receptor targets beyond the opioid receptor family.
Functional Efficacy Determination in G Protein-Coupled Receptor Signaling Assays (e.g., [35S]GTPγS Binding)
Functional assays, such as [35S]GTPγS binding, are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the extent to which a ligand can activate G protein signaling pathways upon binding to a G protein-coupled receptor (GPCR) like the opioid receptors.
No publicly available scientific data from functional efficacy assays (such as [35S]GTPγS binding, cAMP modulation, or others) could be located for c[L-Phe-D-pro-L-mTyr-D-trp]. Therefore, its characterization as an agonist, antagonist, or inverse agonist at any opioid receptor subtype cannot be specified at this time.
There is no information available in the searched scientific literature regarding the potential for c[L-Phe-D-pro-L-mTyr-D-trp] to exhibit ligand bias, which is the ability of a ligand to selectively activate certain intracellular signaling pathways over others (e.g., G protein signaling versus β-arrestin recruitment).
Mechanistic Investigations of Receptor Activation and Deactivation
A thorough search of scientific databases and literature did not yield any mechanistic studies, such as crystallographic, biophysical, or molecular dynamics simulation studies, focused on c[L-Phe-D-pro-L-mTyr-D-trp]. Consequently, there is no available information detailing the specific molecular interactions or conformational changes involved in its binding to or activation/deactivation of opioid receptors.
Allosteric Modulation and Orthosteric Site Interactions
The interaction of a ligand with a receptor can occur at the primary binding site (orthosteric) or at a secondary, topographically distinct site (allosteric). unc.edu Allosteric modulators can change the receptor's conformation, thereby affecting the binding or efficacy of the primary (endogenous) ligand. unc.eduresearchgate.net
Cyclic tetrapeptides related to the compound have been identified as acting through various mechanisms. For instance, studies on the fungus-derived metabolite c[Trp-Phe-D-Pro-Phe] (CJ-15,208) and its analogs show that these non-cationic peptides can interact with opioid receptors. nih.gov Minimal modifications to a related cyclic peptide, c[D-Trp-Phe-Gly-β-Ala], resulted in the creation of c[D-Trp-Phe-β-Ala-β-Ala], which was identified as the first-ever specific negative allosteric modulator (NAM) for the κ-opioid receptor (KOR). nih.gov This finding highlights that subtle changes in the peptide backbone can shift the interaction mechanism from direct agonism to allosteric modulation.
Given that L-amino acids like L-phenylalanine and L-tryptophan can act as allosteric modulators for certain G-protein-coupled receptors, it is plausible that c[L-Phe-D-pro-L-mTyr-D-trp] could engage in similar interactions. unc.edu The biosynthesis of aromatic amino acids like L-Phe and L-Trp is itself regulated by allosteric feedback on key enzymes, demonstrating their inherent capacity for such interactions. nih.govd-nb.info Without direct experimental data, it is impossible to definitively classify the binding mode of c[L-Phe-D-pro-L-mTyr-D-trp]. However, the precedent set by structurally similar cyclic tetrapeptides suggests that both orthosteric and allosteric mechanisms are possible and warrant investigation. unc.edunih.gov
Role of Specific Amino Acid Residues in Receptor Engagement (L-Phe, D-pro, L-mTyr, D-trp)
The specific amino acids and their stereochemistry are critical determinants of a peptide's receptor binding affinity and selectivity. mdpi.comnih.gov Cyclic tetrapeptides are conformationally constrained, and the orientation of each amino acid side chain influences the interaction with the receptor's binding pocket. researchgate.net
L-Phe (L-Phenylalanine): The aromatic side chain of phenylalanine is crucial for the binding of many opioid and somatostatin (B550006) analogs. mdpi.commdpi.com In endomorphins, for example, the aromatic groups of Tyr and Phe/Trp are essential for binding to the μ-opioid receptor (MOR). mdpi.com In studies of the related cyclic tetrapeptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), the phenylalanine residues are key components of the pharmacophore. nih.govmdpi.com
D-pro (D-Proline): The inclusion of a proline residue, particularly a D-proline, is a common strategy in peptide design to induce a turn in the structure, which helps to pre-organize the peptide into a bioactive conformation. researchgate.netmdpi.com This rigidifies the backbone, which can enhance receptor binding affinity. researchgate.net While introducing a D-Pro residue in endomorphin analogs significantly decreased binding affinity, D-amino acids are often used in cyclic peptides to promote specific turn structures and increase metabolic stability. mdpi.comnih.gov
D-trp (D-Tryptophan): The D-Trp residue is a hallmark of many potent somatostatin analogs, such as octreotide, where it is critical for stabilizing the bioactive β-turn conformation and enhancing binding affinity, particularly for the somatostatin receptor subtype 2 (SSTR2). mdpi.come-enm.org The inclusion of D-Trp is known to stabilize the main conformation of somatostatin analogs. mdpi.com In studies of opioid receptor ligands, converting the L-Trp in CJ-15,208 to D-Trp resulted in a peptide with similar high affinity for the κ-opioid receptor but with distinct in vivo activity, showcasing the profound impact of this single residue's stereochemistry. nih.gov
Table 1: Summary of Amino Acid Residue Functions in Related Peptides
| Residue | General Role in Receptor Engagement | Citations |
|---|---|---|
| L-Phe | Provides essential aromatic interactions within the receptor binding pocket. | mdpi.comnih.gov |
| D-Pro | Induces a turn in the peptide backbone, increasing rigidity and promoting a bioactive conformation. | researchgate.netmdpi.com |
| L-mTyr | The modified aromatic side chain likely fine-tunes receptor affinity and selectivity through altered electronic and steric properties. | mdpi.com |
| D-Trp | Stabilizes β-turn structures critical for high-affinity binding to somatostatin and opioid receptors. | nih.govmdpi.commdpi.com |
In Vitro Metabolic Stability and Enzymatic Degradation Kinetics
A significant challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.net Cyclization and the incorporation of non-natural amino acids, such as D-isomers, are key strategies to enhance metabolic stability. researchgate.netmdpi.com
Cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts due to the lack of free N- and C-termini, which are recognition sites for many proteases. researchgate.net The compact, rigid structure of cyclic tetrapeptides further shields the peptide bonds from enzymatic attack. researchgate.net
Studies on analogs of CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) have directly assessed their metabolic stability in mouse liver microsomes. nih.gov These experiments revealed that the stability is highly dependent on the stereochemistry of the amino acid residues. Analogs containing a D-amino acid in place of tryptophan were metabolized rapidly (half-life of 7–12 minutes), whereas analogs containing an L-amino acid at the same position were significantly more stable (half-life of 28 to >60 minutes). nih.gov This finding is somewhat counterintuitive, as D-amino acids are typically incorporated to increase stability. However, it highlights that metabolic stability is a complex property determined by the entire molecule's conformation and its susceptibility to specific metabolic enzymes, such as cytochrome P450s in the liver. nih.gov
Furthermore, research on β-casomorphins, which contain a Tyr-Pro-Phe-Pro sequence, showed that they are rapidly degraded in plasma by enzymes like dipeptidyl-peptidase IV (DP IV), which cleaves after proline residues. nih.gov However, replacing the L-Proline at position 2 with a D-Alanine rendered the analogs completely resistant to this degradation pathway. nih.gov This supports the role of D-amino acids in preventing cleavage by specific proteases.
Given that c[L-Phe-D-pro-L-mTyr-D-trp] contains two D-amino acids (D-Pro and D-Trp), it is engineered for enhanced metabolic stability compared to a hypothetical all-L-amino acid equivalent. The D-Pro is specifically positioned to protect the N-terminal L-Phe from cleavage by enzymes like DP IV.
Table 2: In Vitro Metabolic Half-Life of Related Cyclic Tetrapeptide Analogs
| Compound Type | Biological Matrix | Half-Life (t½) | Citations |
|---|---|---|---|
| CJ-15,208 analogs with a D-amino acid at position 4 | Mouse Liver Microsomes | 7 - 12 min | nih.gov |
| CJ-15,208 analogs with an L-amino acid at position 4 | Mouse Liver Microsomes | 28 - >60 min | nih.gov |
Table 3: Compound Names Mentioned in this Article
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| c[L-Phe-D-pro-L-mTyr-D-trp] | cyclo(L-Phenylalanyl-D-prolyl-L-meta-Tyrosyl-D-tryptophyl) |
| CJ-15,208 | cyclo(L-Phenylalanyl-D-prolyl-L-phenylalanyl-L-tryptophyl) |
| Octreotide | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-((R)-1-hydroxyethyl)-16-((4-hydroxy-2,6-dimethylphenyl)methyl)-13-(1H-indol-3-ylmethyl)-7-(phenylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide |
| Endomorphin-1 | L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide |
| L-Phe | L-Phenylalanine |
| D-Pro | D-Proline |
| L-mTyr | L-meta-Tyrosine |
| D-Trp | D-Tryptophan |
| β-casomorphin | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolyl-glycyl-L-prolyl-L-isoleucine |
Structure Activity Relationship Sar Investigations of C L Phe D Pro L Mtyr D Trp Analogues
Systematic Amino Acid Substitutions and Their Pharmacological Impact
The pharmacological profile of cyclic tetrapeptides is exquisitely sensitive to the nature and stereochemistry of their constituent amino acid residues. Each position within the c[L-Phe-D-pro-L-mTyr-D-trp] sequence plays a defined role, from receptor interaction to conformational stability.
Role of Phenylalanine (L-Phe) in Receptor Recognition
The N-terminal L-Phenylalanine residue at position 1 is critical for receptor binding. In studies on the analogous c[L-Phe-D-Pro-L-Phe-D-Trp] scaffold, the stereochemistry of the phenylalanine residues was shown to be a key determinant of opioid receptor affinity. creighton.edu The natural L-configuration of the Phe residue at position 1 is essential for maintaining high affinity at both mu (μ) and kappa (κ) opioid receptors.
Substitution of L-Phe at position 1 with its D-enantiomer (D-Phe) results in a dramatic loss of binding affinity. For instance, the affinity of c[D-Phe -D-Pro-L-Phe-D-Trp] for the KOR and MOR was significantly reduced compared to the parent compound with L-Phe at position 1. researchgate.net This suggests that the specific spatial orientation of the benzyl (B1604629) side chain of L-Phe is a crucial pharmacophoric element for effective interaction with the receptor binding pocket.
Table 1: Impact of Phenylalanine Stereochemistry on Opioid Receptor Affinity Data derived from studies on CJ-15,208 analogues. researchgate.net
| Compound | KOR Ki (nM) | MOR Ki (nM) |
|---|---|---|
| c[L-Phe-D-Pro-L-Phe-D-Trp] | 35.4 | 117 |
| c[D-Phe-D-Pro-L-Phe-D-Trp] | >10000 | >10000 |
| c[L-Phe-D-Pro-D-Phe-D-Trp] | 348 | >10000 |
Stereochemical Influence of D-Proline (D-pro) on Conformational Lock
The inclusion of a D-amino acid, particularly D-Proline, at position 2 is a cornerstone of the structural rigidity of this class of cyclic tetrapeptides. The D-Pro-L-Xxx motif acts as a powerful β-turn inducer, forcing the peptide backbone into a constrained conformation. nih.govnih.govsci-hub.se This "conformational lock" is critical for reducing the molecule's flexibility, which minimizes the entropic penalty upon binding to a receptor and pre-organizes the other pharmacophoric side chains into a bioactive orientation. sci-hub.seresearchgate.net The pyrrolidine (B122466) ring of proline provides exceptional rigidity, and the D-configuration facilitates the required turn geometry for efficient macrocyclization and stable secondary structure formation, which would be difficult to achieve with an all-L sequence. sci-hub.seresearchgate.net This conformational constraint is fundamental to the high affinity and specificity exhibited by these ligands.
Contributions of meta-Tyrosine (L-mTyr) to Receptor Specificity
The substitution of the L-Phe residue at position 3 with L-meta-Tyrosine (L-mTyr) represents a significant modification that is expected to profoundly influence receptor specificity. While L-Phe provides a non-polar, hydrophobic interaction, L-mTyr introduces a polar hydroxyl group on the aromatic ring. The position of this hydroxyl group is critical; in other peptidomimetic scaffolds, moving a hydroxyl from the para-position (as in standard Tyrosine) to the meta-position has been shown to modulate receptor efficacy and affinity, sometimes increasing binding at the KOR. acs.org
The introduction of the m-hydroxyl group could enable new hydrogen bond interactions with amino acid residues within the receptor binding site that are not possible with phenylalanine. This has the potential to alter the selectivity profile, potentially enhancing affinity for one opioid receptor subtype (e.g., KOR or DOR) over another (MOR).
Functional Significance of D-Tryptophan (D-trp) in Ligand Activity
The residue at position 4 is a major determinant of the ligand's functional activity (agonist vs. antagonist) and receptor selectivity. Extensive SAR studies on the c[L-Phe-D-Pro-L-Phe-Xxx] scaffold have demonstrated the critical role of this position. mdpi.com
The stereochemistry of tryptophan is paramount. The L-Trp isomer, c[L-Phe-D-Pro-L-Phe-L-Trp ] (CJ-15,208), exhibits mixed opioid agonist/antagonist activity, whereas the D-Trp isomer, c[L-Phe-D-Pro-L-Phe-D-Trp ], acts as a KOR antagonist. nih.gov
Furthermore, replacing D-Trp with other D-amino acids is well-tolerated by the KOR, while replacing L-Trp with other L-amino acids generally decreases KOR affinity. mdpi.com Modifications to the indole (B1671886) ring system also have a significant impact. Substituting D-Trp with D-benzothienylalanine (D-Bta), which replaces the indole NH with a sulfur atom, increases KOR affinity five-fold. mdpi.com Conversely, substituting L-Trp with L-2'-naphthylalanine (L-Nal(2')) can decrease KOR affinity while introducing significant delta opioid receptor (DOR) antagonism. mdpi.comnih.gov These substitutions also affect metabolic stability; analogues containing a D-amino acid at this position are metabolized more rapidly than those with an L-amino acid. mdpi.com
Table 2: Impact of Amino Acid Substitution at Position 4 on Opioid Receptor Affinity Data derived from studies on CJ-15,208 and its D-Trp isomer. mdpi.com
| Compound (cyclo[L-Phe-D-Pro-L-Phe-Xxx]) | KOR Ki (nM) | MOR Ki (nM) |
|---|---|---|
| L-Trp (CJ-15,208) | 30.1 | 218 |
| L-Bta | 69.3 | 104 |
| L-Nal(1') | >1000 | 112 |
| L-Nal(2') | 368 | 348 |
| D-Trp | 35.4 | 117 |
| D-Bta | 6.9 | 42.7 |
| D-Nal(2') | 30.3 | 30.7 |
Effects of Ring Size and Macrocyclic Scaffold Modifications on SAR
Modifying the size of the macrocyclic ring is a powerful strategy for altering the pharmacological profile of these tetrapeptide analogues. The native 12-membered ring of the c[Phe-D-Pro-Phe-Trp] scaffold confers a mixed KOR/MOR affinity profile. mdpi.comencyclopedia.pub However, expanding the ring dramatically shifts receptor selectivity.
Insertion of a β-alanine residue to create a 13-membered ring, as in c[β-Ala -D-Pro-Phe-Trp], eliminates KOR affinity and produces a highly selective MOR ligand. mdpi.comencyclopedia.pub A further expansion to a 14-membered ring by incorporating γ-aminobutyric acid (GABA), as in c[GABA -D-Pro-Phe-Trp], results in another drastic shift, creating a potent and highly selective DOR ligand while losing most MOR affinity. mdpi.comencyclopedia.pub These findings underscore that the macrocyclic backbone is not merely a passive scaffold but an active component in defining the global conformation and, consequently, the receptor selectivity.
Table 3: Effect of Ring Size Expansion on Opioid Receptor Selectivity Data derived from analogues of the c[X-D-Pro-Phe-Trp] scaffold. mdpi.comencyclopedia.pub
| Compound | Ring Size | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
|---|---|---|---|---|
| c[L-Phe-D-Pro-Phe-Trp] Analogue | 12-membered | ~100-200 | >1000 | ~30-35 |
| c[β-Ala-D-Pro-Phe-Trp] | 13-membered | 4.1 | >1000 | >1000 |
| c[GABA-D-Pro-Phe-Trp] | 14-membered | >1000 | 3.08 | >1000 |
Design and Evaluation of Peptidomimetics Based on the c[L-Phe-D-pro-L-mTyr-D-trp] Framework
The knowledge gained from SAR studies of the c[L-Phe-D-pro-L-mTyr-D-trp] framework provides a blueprint for the rational design of peptidomimetics with improved drug-like properties. nih.govencyclopedia.pubmdpi.com The core principle of this approach is to identify the essential pharmacophoric elements—the aromatic side chains of Phe, mTyr, and Trp—and their precise three-dimensional arrangement, and then to recreate this arrangement on a more stable, non-peptide scaffold. nih.gov
Strategies for peptidomimetic design based on this framework include:
Scaffold Replacement: Using rigid, non-peptidic core structures, such as a tetrahydroquinoline scaffold, to orient the key aromatic functional groups in a bioactive conformation that mimics the cyclic peptide. acs.orgnih.gov
Molecular Simplification: Reducing the complexity of the macrocycle to a smaller, more synthetically accessible molecule that retains the key pharmacophore. For example, studies on related cyclic peptides have shown that a linear tripeptide (Ac-D-Trp-Phe-GlyNH2) could be derived that maintained MOR-selective agonism. mdpi.com
Backbone Modification: Introducing isosteres for amide bonds or incorporating non-natural amino acids to enhance metabolic stability and bioavailability while preserving the essential conformational features. researchgate.net The development of peripherally selective KOR agonists from all-D-amino acid tetrapeptides is a successful example of this strategy. researchgate.net
The design of such peptidomimetics aims to capture the potent and selective pharmacology of the parent peptide in a molecule with enhanced stability, permeability, and oral bioavailability, making it a more viable candidate for therapeutic development. encyclopedia.pub
Topographical Mapping of Pharmacophoric Elements within the Peptide Structure
The biological activity of a peptide is intrinsically linked to the three-dimensional arrangement of its pharmacophoric elements, which are the specific atoms or functional groups that interact with the target receptor and are responsible for the molecule's pharmacological effect. In the context of the cyclic tetrapeptide c[L-Phe-D-Pro-L-mTyr-D-Trp], understanding the spatial topography of its constituent amino acid side chains is paramount for elucidating its structure-activity relationship (SAR). The constrained cyclic structure, largely dictated by the D-Pro residue, rigidly holds the pharmacophoric groups in a specific orientation, which is critical for receptor recognition and binding affinity. frontiersin.orgunc.edu
The key pharmacophoric elements in opioid peptides are generally recognized as a protonated amine group and one or more aromatic rings, with specific distances and relative orientations being crucial for receptor selectivity and efficacy. mdpi.com For c[L-Phe-D-Pro-L-mTyr-D-Trp], the primary pharmacophores are the aromatic side chains of L-Phenylalanine (Phe), L-meta-Tyrosine (mTyr), and D-Tryptophan (Trp).
The Tyramine (B21549) Moiety (from mTyr): The L-mTyr residue provides a critical tyramine-like element, which is a hallmark of many opioid ligands. nih.gov This consists of a phenolic ring and, implicitly, the peptide's N-terminal amine group from the adjacent residue in a linear context. In this cyclic structure, the phenolic hydroxyl group of mTyr is a key interaction point, capable of forming hydrogen bonds with the opioid receptor. The meta position of this hydroxyl group, as opposed to the para position in standard tyrosine, significantly alters the electronic distribution and hydrogen-bonding geometry, which can fine-tune receptor affinity and selectivity.
Aromatic Address Regions (Phe and Trp): The aromatic rings of the Phe and Trp residues serve as additional recognition elements, often referred to as "address" sequences that contribute to receptor selectivity. mdpi.com The indole ring of tryptophan and the phenyl ring of phenylalanine engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket. mdpi.com The relative spatial orientation of these two aromatic systems with respect to the primary tyramine pharmacophore is a key determinant of the ligand's activity profile (e.g., agonist versus antagonist) and its preference for µ (MOR), δ (DOR), or κ (KOR) opioid receptors.
Investigations into analogues of the related cyclic tetrapeptide CJ-15,208 provide valuable insights into the pharmacophoric requirements at the fourth position, occupied by D-Trp in the subject compound. Substituting the Trp residue with other aromatic amino acids has been shown to modulate receptor affinity and selectivity significantly.
For example, studies on [D-Trp]CJ-15,208 (cyclo[Phe-D-Pro-Phe-D-Trp]) revealed that replacing D-Trp with other D-amino acids generally increased µ-opioid receptor (MOR) affinity. mdpi.com Specifically, substitution with D-Benzothienylalanine (D-Bta) enhanced KOR affinity five-fold, while substitution with D-2-Naphthylalanine (D-Nal(2')) increased MOR affinity four-fold compared to the parent peptide. mdpi.com These findings underscore the sensitivity of the receptor to the size, shape, and electronic properties of the aromatic side chain at this position. The introduction of L-amino acids at this position, in contrast, tended to decrease KOR affinity. nih.gov
The table below summarizes research findings on analogues of the closely related peptide [D-Trp]CJ-15,208, illustrating how topographical and chemical changes at the fourth residue impact opioid receptor binding affinities.
| Analogue of cyclo[Phe-D-Pro-Phe-D-Trp] (Substitution at position 4) | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) |
|---|---|---|---|
| [D-Trp]CJ-15,208 (Parent) | 150 | 1200 | >10000 |
| D-Bta⁴ | 30 | 860 | >10000 |
| D-Nal(2')⁴ | 140 | 320 | >10000 |
| L-Bta⁴ | >10000 | 2900 | >10000 |
| L-Nal(2')⁴ | 1100 | 290 | >10000 |
Advanced Computational and Theoretical Studies on C L Phe D Pro L Mtyr D Trp
Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like cyclic peptides. chemrxiv.org For a compound such as c[L-Phe-D-pro-L-mTyr-D-trp], MD simulations can reveal the dynamic behavior of the peptide in different environments, such as in aqueous solution or when bound to a receptor.
Conformational Landscape Exploration: Homodetic cyclic tetrapeptides, with their 12-membered rings, are known to be conformationally flexible. sci-hub.se MD simulations can map the various low-energy conformations the peptide can adopt. This process involves calculating the trajectory of atoms over time based on a force field that describes the interatomic forces. Techniques like simulated annealing and analysis of Ramachandran plots for each residue can identify preferred secondary structures, such as β-turns and γ-turns, which are often stabilized by intramolecular hydrogen bonds. nih.gov The presence of a D-Pro residue can help to induce conformational homogeneity, making certain structures more stable. sci-hub.se
Ligand-Receptor Complex Stability: When the target receptor of c[L-Phe-D-pro-L-mTyr-D-trp] is known, MD simulations can be used to study the stability of the ligand-receptor complex. By simulating the complex over time, researchers can analyze the interactions between the peptide and the receptor's binding pocket. This includes monitoring hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The stability of these interactions provides insights into the binding affinity and the mechanism of action of the peptide.
A hypothetical study on c[L-Phe-D-pro-L-mTyr-D-trp] might involve the following steps:
Building an initial 3D model of the peptide.
Placing the peptide in a simulated solvent box (e.g., water).
Running MD simulations for a sufficient time to allow the peptide to explore its conformational space.
Analyzing the resulting trajectories to identify stable conformations and the transitions between them.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | CHARMm, AMBER | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant motions. |
| Analysis Methods | RMSD, RMSF, Ramachandran Plots | To quantify conformational changes and stability. |
Quantum Chemical Calculations for Electronic Properties and Intermolecular Interactions
Quantum chemical (QC) calculations provide a more detailed understanding of the electronic structure and properties of a molecule, which is not captured by classical MD simulations. sci-hub.se For c[L-Phe-D-pro-L-mTyr-D-trp], QC methods like Density Functional Theory (DFT) would be employed to investigate its electronic properties and the nature of its intermolecular interactions.
Electronic Properties: QC calculations can determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the reactivity of the peptide and its ability to interact with a biological target. For instance, the electrostatic potential map can highlight regions of the peptide that are likely to engage in electrostatic interactions with a receptor.
Intermolecular Interactions: QC calculations can be used to accurately compute the strength and nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for ligand-receptor binding. By analyzing the interaction between the peptide and a model of the receptor's binding site, researchers can gain precise insights into the binding mechanism.
| QC Method | Basis Set | Calculated Property | Significance |
| DFT (B3LYP) | 6-31G(d) | Geometry Optimization | Finds the lowest energy conformation. |
| DFT (B3LYP) | 6-311+G(d,p) | Electronic Properties (HOMO, LUMO) | Determines electronic reactivity. |
| MP2 | aug-cc-pVDZ | Interaction Energies | Accurately calculates binding strength. |
Ligand-Based and Structure-Based Drug Design Approaches for Analog Generation
The generation of analogs of c[L-Phe-D-pro-L-mTyr-D-trp] would be guided by both ligand-based and structure-based drug design approaches. These strategies aim to improve the peptide's properties, such as binding affinity, selectivity, and metabolic stability.
Ligand-Based Drug Design: In the absence of a known receptor structure, ligand-based methods are employed. This involves building a pharmacophore model based on the known structure-activity relationships (SAR) of a series of related compounds. For example, studies on the related peptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) have shown that substitutions of the tryptophan residue can significantly alter opioid receptor affinity and selectivity. mdpi.comnih.gov By identifying the key chemical features responsible for biological activity, new analogs of c[L-Phe-D-pro-L-mTyr-D-trp] could be designed with potentially enhanced properties.
Structure-Based Drug Design: If the 3D structure of the target receptor is available, either from experimental methods like X-ray crystallography or from a homology model, structure-based drug design can be used. This involves docking potential analogs into the receptor's binding site to predict their binding mode and affinity. This approach allows for the rational design of modifications to the peptide that would improve its fit and interactions with the receptor.
Machine Learning and Artificial Intelligence Applications for Predicting Peptide Properties and Interactions
Machine learning (ML) and artificial intelligence (AI) are increasingly being used in drug discovery to predict the properties and interactions of molecules. mdpi.com For a peptide like c[L-Phe-D-pro-L-mTyr-D-trp], ML models could be trained to predict a range of properties.
Predicting Peptide Properties: ML models can be developed to predict properties such as solubility, permeability, and metabolic stability based on the peptide's structure. These models are trained on large datasets of known peptides and their properties. For example, ML models have been used to predict the Ca2+ binding affinity of troponin-C mutants based on structural and sequence-based descriptors. biorxiv.org
Predicting Interactions: AI, particularly deep learning, can be used to predict the interaction between a peptide and its receptor. For instance, models like AlphaFold have demonstrated the ability to predict the structure of protein-ligand complexes with high accuracy, requiring only the protein sequence and ligand identity as input. googleapis.com Such a model could potentially predict the binding mode of c[L-Phe-D-pro-L-mTyr-D-trp] to its target receptor.
| ML/AI Application | Input Data | Predicted Output | Potential Impact |
| QSAR Modeling | Peptide structure and biological activity | Binding affinity of new analogs | Accelerate lead optimization. |
| Property Prediction | Peptide structure | Solubility, metabolic stability | Improve pharmacokinetic properties. |
| Interaction Prediction | Peptide and receptor sequence | 3D structure of the complex | Guide structure-based drug design. |
Homology Modeling and De Novo Receptor Structure Prediction for Binding Site Analysis
When the experimental structure of the target receptor for c[L-Phe-D-pro-L-mTyr-D-trp] is unavailable, computational modeling can be used to generate a structural model.
Homology Modeling: If there is a protein with a similar amino acid sequence (a homolog) for which a structure has been experimentally determined, a homology model of the target receptor can be built. This involves aligning the sequence of the target receptor with the sequence of the homolog and using the homolog's structure as a template to build a model of the target. The quality of the homology model depends on the degree of sequence identity between the target and the template.
De Novo Receptor Structure Prediction: In cases where no suitable template is available, de novo (or ab initio) methods can be used to predict the receptor's structure from its amino acid sequence alone. While computationally intensive and historically less accurate than homology modeling, recent advances in AI, such as AlphaFold, have made de novo structure prediction a much more viable and accurate approach. googleapis.com
Once a model of the receptor is obtained, its binding site can be analyzed to understand how c[L-Phe-D-pro-L-mTyr-D-trp] might interact with it. This analysis can identify key residues in the binding pocket that are important for ligand recognition and can guide the design of new analogs with improved binding characteristics. For example, topological models of permeases like the phenylalanine-specific permease (PheP) have been developed and refined using computational and experimental data to understand their structure and function. asm.org
Future Research Directions and Academic Implications of C L Phe D Pro L Mtyr D Trp Studies
Elucidating Novel Biological Pathways Modulated by Macrocyclic Peptides
Macrocyclic peptides, due to their unique conformational constraints and stability, are exceptional tools for probing biological systems. Their rigid structures can lead to high affinity and specificity for protein targets, including those previously considered "undruggable," such as protein-protein interfaces. nih.govoup.com The investigation of compounds like c[L-Phe-D-pro-L-mTyr-D-trp] is poised to contribute significantly to the discovery and modulation of novel biological pathways.
Research on the parent compound, CJ-15,208, revealed an unexpected pharmacological profile, exhibiting both agonist and kappa opioid receptor (KOR) antagonist activities. nih.govnih.gov This multifunctionality suggests that such scaffolds can interact with receptors in complex ways, potentially revealing new signaling cascades or receptor crosstalk. The substitution of L-Phenylalanine with L-meta-Tyrosine introduces a hydroxyl group, a key hydrogen bonding donor and acceptor, which could drastically alter the peptide's binding mode and receptor selectivity. This new interaction capability could lead the molecule to engage with a different set of receptors or modulate the activity of its primary target in a novel way, thereby uncovering new physiological roles or pathological pathways. For instance, cyclic peptides are known to be involved in signaling pathways in organisms from prokaryotes to eukaryotes, acting as chemical messengers that activate or inhibit specific receptors. nih.gov The exploration of c[L-Phe-D-pro-L-mTyr-D-trp] could therefore unmask previously unknown connections in cellular communication networks.
Furthermore, macrocyclic peptides have the potential to serve as targeted protein degraders, a therapeutic modality that leverages the ubiquitin-proteasome system to eliminate specific proteins. rsc.org By designing these peptides to bind to both a target protein and an E3 ligase, they can induce the degradation of proteins involved in disease, opening up entirely new therapeutic avenues.
Advancements in Rational Peptide Design and Synthetic Methodologies
The synthesis of cyclic tetrapeptides (CTPs) is notoriously challenging due to the high ring strain associated with a 12-membered ring. nih.govresearchgate.net Overcoming these synthetic hurdles drives innovation in peptide chemistry. The future synthesis of c[L-Phe-D-pro-L-mTyr-D-trp] and its analogs will contribute to this field by providing new insights into the factors governing cyclization efficiency.
Key advancements in synthetic strategies that facilitate the creation of these complex molecules include:
On-resin cyclization: This method improves cyclization efficiency by minimizing intermolecular side reactions.
Use of pseudoprolines: These reversible protecting groups help to pre-organize the linear peptide precursor into a conformation that is favorable for cyclization. nih.govrsc.org
Microwave-assisted synthesis: The application of microwaves can accelerate reaction times and improve yields. rsc.org
Ring contraction strategies: These multi-step approaches can provide access to highly strained cyclic systems. nih.gov
The study of c[L-Phe-D-pro-L-mTyr-D-trp] will also advance the principles of rational peptide design. Structure-activity relationship (SAR) studies on analogs of CJ-15,208, such as alanine scans and stereochemical variations, have demonstrated that small changes can lead to dramatic shifts in activity, for instance, converting a KOR ligand into one with potent mu-opioid receptor (MOR) agonist activity. nih.govnih.govmdpi.com Investigating the impact of the mTyr residue in c[L-Phe-D-pro-L-mTyr-D-trp] will add a crucial data point to these SAR models, helping to refine our ability to predict how specific functional groups influence receptor affinity and functional activity. This knowledge is essential for designing future peptide-based therapeutics with tailored properties, such as biased agonism, where a ligand selectively activates one signaling pathway over another.
| Compound/Analog | Sequence | Key Finding/Implication | Reference |
|---|---|---|---|
| c[L-Phe-D-pro-L-mTyr-D-trp] | cyclo[L-Phe-D-pro-L-mTyr-D-trp] | Hypothesized to have altered receptor selectivity and hydrogen bonding capacity due to the m-hydroxyl group. Represents a future direction for SAR studies. | N/A |
| CJ-15,208 | cyclo[L-Phe-D-Pro-L-Phe-L-Trp] | Natural product with KOR antagonist activity and agonist antinociceptive effects. Orally active. | nih.govacs.org |
| [D-Trp]CJ-15,208 | cyclo[L-Phe-D-Pro-L-Phe-D-Trp] | Stereoisomer of CJ-15,208 with a distinct opioid activity profile. | mdpi.com |
| Alanine Scan Analog (e.g., c[Ala-D-Pro-Phe-Trp]) | cyclo[L-Ala-D-Pro-L-Phe-L-Trp] | Revealed that Phe residues are critical for activity; substitution led to potent MOR agonism instead of KOR activity. | nih.govnih.gov |
| Stereoisomer Analog (e.g., c[D-Phe-D-Pro-D-Phe-Trp]) | cyclo[D-Phe-D-Pro-D-Phe-L-Trp] | Demonstrated that the stereochemistry of Phe residues significantly alters the multifunctional opioid activity profile. | mdpi.com |
Contributions to Fundamental Understanding of Peptide-Receptor Signaling
Peptide-liganded G protein-coupled receptors (GPCRs) are a major class of drug targets, but a detailed understanding of their activation mechanisms remains a challenge. florey.edu.aunih.gov Conformationally constrained cyclic peptides like c[L-Phe-D-pro-L-mTyr-D-trp] are invaluable tools for dissecting these mechanisms. Their reduced flexibility compared to linear peptides helps to lock in a specific bioactive conformation, which reduces the entropic penalty of binding and can lead to higher affinity and specificity. oup.comnih.gov
Studying how c[L-Phe-D-pro-L-mTyr-D-trp] interacts with its target receptor(s) can provide high-resolution insights into the nature of the ligand-binding pocket. By comparing its binding and signaling properties to those of CJ-15,208, researchers can pinpoint the specific role of the meta-hydroxyl group. This could reveal, for example, a critical hydrogen bond interaction necessary for receptor activation or for biasing the signal towards a particular intracellular pathway (e.g., G protein vs. β-arrestin). This concept of "biased agonism" is a frontier in pharmacology, with the potential to develop safer drugs that separate therapeutic effects from side effects. researchgate.net
The rigid backbone of cyclic peptides also makes them excellent scaffolds for mimicking specific secondary structures, such as β-turns, which are often involved in protein-protein interactions. nih.govscientist.com Therefore, studies on c[L-Phe-D-pro-L-mTyr-D-trp] can contribute to a broader understanding of how peptide shape and functional group presentation govern molecular recognition and signal transduction at the cell surface.
Potential as a Research Tool for Investigating Receptor Pharmacology and Protein-Ligand Dynamics
Beyond its own potential therapeutic applications, c[L-Phe-D-pro-L-mTyr-D-trp] and its derivatives have significant potential as research tools to investigate receptor pharmacology. Once its target and binding properties are characterized, it can be used as a specific probe to study receptor function in complex biological systems.
A key academic implication lies in its use with advanced biophysical and computational techniques. Molecular dynamics (MD) simulations have become an indispensable tool for studying the conformational ensembles of flexible molecules like cyclic peptides in solution and for modeling their interactions with receptors. nih.govacs.orgnih.gov A significant challenge in peptide design is that these molecules often exist as multiple interconverting conformers in solution, and only one may be the active, receptor-binding conformation. acs.org
MD simulations of c[L-Phe-D-pro-L-mTyr-D-trp] can:
Predict its conformational landscape in solution.
Simulate its docking and binding process to a target receptor at an atomic level.
Reveal the dynamic changes in both the peptide and the receptor during the binding event.
Explain how the m-hydroxyl group stabilizes a particular bound state compared to the parent compound lacking this group.
These computational studies, when combined with experimental data from techniques like NMR spectroscopy or mass spectrometry, can provide a comprehensive, four-dimensional view of protein-ligand dynamics. acs.orgox.ac.uk This synergy between computation and experiment, applied to novel probes like c[L-Phe-D-pro-L-mTyr-D-trp], is critical for advancing the field of structure-based drug design and for building a more complete picture of the molecular basis of pharmacology.
| Computational/Experimental Technique | Application in Cyclic Peptide Research | Potential Insight from c[L-Phe-D-pro-L-mTyr-D-trp] |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Elucidates solution structures and conformational ensembles; models peptide-receptor binding dynamics. | Reveals how the mTyr residue affects conformational stability and specific interactions within the binding pocket. |
| NMR Spectroscopy | Provides experimental data on the 3D structure and dynamics of peptides in solution. | Validates computational models and identifies the predominant solution conformations. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifies the peptide structure to map the pharmacophore and understand the role of each residue. | Defines the contribution of the m-hydroxyl group to binding affinity, selectivity, and functional activity. |
| Mass Spectrometry (e.g., HDX-MS) | Probes ligand-induced conformational changes in receptors and receptor-G protein complex formation. | Maps the allosteric changes in the receptor upon binding, contributing to the understanding of signal activation. |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name / Sequence |
|---|---|
| c[L-Phe-D-pro-L-mTyr-D-trp] | cyclo[L-Phenylalanyl-D-prolyl-L-meta-Tyrosyl-D-tryptophyl] |
| CJ-15,208 | cyclo[L-Phenylalanyl-D-prolyl-L-Phenylalanyl-L-tryptophyl] |
| [D-Trp]CJ-15,208 | cyclo[L-Phenylalanyl-D-prolyl-L-Phenylalanyl-D-tryptophyl] |
| Alanine | (2S)-2-aminopropanoic acid |
| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |
| meta-Tyrosine | (2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid |
| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| Proline | (2S)-pyrrolidine-2-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
